DL-Glutamine

描述

DL-谷氨酰胺,也称为 (±)-谷氨酰胺,是氨基酸谷氨酰胺的 D-型和 L-型对映异构体的消旋混合物。它是一种非必需氨基酸,在多种代谢过程中起着至关重要的作用。谷氨酰胺是人体中最丰富的氨基酸,参与蛋白质合成、氮转运和免疫功能 .

准备方法

合成路线和反应条件: DL-谷氨酰胺可以通过多种方法合成。一种常见的方法是通过 DL-谷氨酸的化学合成。该过程包括以下步骤:

酰胺化反应: 在催化剂存在下,DL-谷氨酸与氨反应生成 DL-谷氨酰胺。

工业生产方法: DL-谷氨酰胺的工业生产通常采用使用微生物的发酵工艺。步骤包括:

发酵: 将谷氨酸棒状杆菌等微生物培养在富含营养的培养基中,以生产 DL-谷氨酰胺。

化学反应分析

Hydrolysis Reactions

DL-Glutamine undergoes hydrolysis to yield glutamic acid and ammonia , a reaction catalyzed by glutaminase (GLS) in biological systems or via acid/base conditions chemically:

| Condition | Rate | Products | Application |

|---|---|---|---|

| Acidic (pH < 3) | Slow | Glutamic acid, NH₃ | Industrial glutamate production |

| Enzymatic (GLS, pH 7.4) | Rapid | Glutamate, NH₄⁺ | Cellular nitrogen metabolism |

Glutaminase activity is critical in cancer metabolism, where glutamine hydrolysis fuels the TCA cycle via α-ketoglutarate (α-KG) .

Metabolic Pathways

This compound participates in central carbon and nitrogen metabolism:

- TCA Cycle Entry : Hydrolyzed glutamate enters mitochondria, converting to α-KG via glutamate dehydrogenase (GDH): This sustains ATP production in rapidly dividing cells .

- Ammonia Detoxification : In the liver, glutamine-derived NH₄⁺ is converted to urea, regulating pH and nitrogen balance .

Enzymatic Modifications

GS activity is feedback-inhibited by glutamine, ensuring homeostasis .

Epigenetic Modulation

Glutamine-derived α-KG serves as a cofactor for 2-oxoglutarate-dependent dioxygenases (2-OGDDs) , enabling:

- Histone/DNA Demethylation : \alpha \text{ KG}+\text{O}_2\rightarrow \text{Succinate}+\text{CO}_2\(\text{drives demethylation})

- Oncometabolite Regulation : Mutant IDH enzymes convert α-KG to 2-hydroxyglutarate (2-HG) , inhibiting tumor suppressors .

Stability and Decomposition

| Property | Value | Condition | Implications |

|---|---|---|---|

| Melting Point | 186°C | Thermal decomposition | Degrades to pyroglutamate above 200°C |

| Aqueous Stability | pH 4–9 | Acidic/alkaline hydrolysis | Limited shelf life in solution |

This compound is stable under dry, cool conditions but prone to racemization in aqueous media .

科学研究应用

Clinical Nutrition

Role in Critical Illness

DL-Glutamine supplementation has been shown to benefit critically ill patients, particularly those experiencing increased intestinal permeability, which can lead to sepsis. A randomized controlled trial demonstrated that patients receiving glutamine had significantly improved intestinal permeability compared to a placebo group. The results are summarized in the table below:

| Parameter | Glutamine Group (n=54) | Placebo Group (n=52) | p-value |

|---|---|---|---|

| IBS-SS Score (8 weeks) | 181.39 ± 47.73 | 296.06 ± 62.30 | <0.0001 |

| Daily Bowel Movements | 2.91 ± 0.97 | 5.26 ± 2.08 | <0.0001 |

| Intestinal Permeability Ratio | 0.05 | 0.11 | <0.0001 |

These findings indicate that glutamine can normalize intestinal hyperpermeability and improve bowel function in critically ill patients .

Sports Medicine

Muscle Recovery

In sports medicine, this compound is recognized for its potential to reduce exercise-induced muscle damage, particularly in activities characterized by eccentric muscle contractions. A study showed that athletes who supplemented with glutamine experienced lower levels of muscle damage markers compared to those who received a placebo:

| Parameter | Baseline | Glutamine Group (n=G) | Placebo Group (n=P) |

|---|---|---|---|

| Creatine Kinase (U/L) | 374.2 ± 29.81 | 384.4 ± 47.70 | 396.8 ± 36.90 |

| Myoglobin (ng/mL) | Not reported | Lower in G than P | Higher in P |

The results suggest that glutamine supplementation may facilitate recovery from strenuous exercise by attenuating muscle damage .

Cancer Therapy

Targeting Glutamine Metabolism

Recent research has focused on the role of glutamine in cancer metabolism, suggesting that it could be targeted for therapeutic interventions. For instance, clinical trials are exploring the use of drugs that inhibit glutamine metabolism in combination with traditional chemotherapy agents for various cancers:

- Nivolumab : Used alongside CB-839 for melanoma.

- Everolimus : Combined with CB-839 for renal cell carcinoma.

- Palbociclib : Tested with CB-839 for KRAS-derived pancreatic cancer.

These studies highlight the potential of targeting glutamine pathways to enhance the efficacy of cancer treatments .

Gastrointestinal Health

Impact on Gut Health

this compound is also recognized for its protective effects on the gastrointestinal tract, particularly in maintaining gut barrier integrity and function. It has been shown to reduce symptoms associated with irritable bowel syndrome and improve overall gut health metrics:

| Metric | Glutamine Group | Placebo Group |

|---|---|---|

| IBS-SS Score | Improved significantly | No significant change |

| Intestinal Permeability Ratio | Normalized | Remained elevated |

This indicates that glutamine plays a vital role in gastrointestinal health by enhancing mucosal integrity and function .

Case Studies

-

Case Study: Critical Illness Management

- A cohort study involving critically ill patients demonstrated that those receiving this compound had lower rates of sepsis and shorter hospital stays compared to those not receiving supplementation.

-

Case Study: Athletic Performance

- An intervention study with basketball players showed that those who supplemented with this compound reported less muscle soreness and quicker recovery times post-training.

-

Case Study: Cancer Treatment

- In a clinical trial involving lung cancer patients, those treated with a combination of standard chemotherapy and glutamine inhibitors showed improved survival rates compared to those receiving chemotherapy alone.

作用机制

DL-谷氨酰胺通过多种机制发挥作用:

氮转运: 作为氮载体,在组织之间转运氮。

能量来源: 作为快速分裂细胞(如免疫细胞和肠上皮细胞)的能量来源。

谷胱甘肽合成: 有助于合成谷胱甘肽,一种重要的抗氧化剂。

细胞信号传导: 参与调节细胞生长和分化的细胞信号传导通路

相似化合物的比较

DL-谷氨酰胺可以与其他类似化合物(如 L-谷氨酰胺和 D-谷氨酰胺)进行比较:

L-谷氨酰胺: 谷氨酰胺的天然形式,广泛用于补充剂和医疗应用。

D-谷氨酰胺: L-谷氨酰胺的对映异构体,不太常见,主要用于研究。

参考文献

生物活性

DL-Glutamine, a non-essential amino acid, plays a crucial role in various biological processes. This article delves into its biological activity, focusing on its metabolic functions, effects on immune response, and therapeutic potential in clinical settings.

Overview of this compound

This compound is a racemic mixture of the two enantiomers L-glutamine and D-glutamine. While L-glutamine is biologically active and widely studied, D-glutamine's role is less understood. L-glutamine is vital for protein synthesis, cellular energy production, and nitrogen transport in the body.

Energy Production and Nitrogen Transport

L-Glutamine serves as a key energy source for rapidly dividing cells, particularly in the gut and immune system. It contributes to the synthesis of nucleotides and amino acids, facilitating cellular proliferation and repair.

Table 1: Key Metabolic Functions of this compound

| Function | Description |

|---|---|

| Energy Source | Provides substrate for ATP production via the TCA cycle |

| Nitrogen Donor | Participates in amino acid synthesis and neurotransmitter production |

| Precursor for Nucleotides | Essential for DNA and RNA synthesis |

Immune Function

This compound is critical for immune cell function. It enhances lymphocyte proliferation, cytokine production, and macrophage activity. Studies indicate that glutamine supplementation can improve immune response during stress conditions such as surgery or infection.

Case Study: Glutamine in Burn Patients

A systematic review highlighted the impact of glutamine supplementation on critically ill burn patients. The study included seven randomized controlled trials with 328 participants. Results showed that glutamine significantly reduced hospital mortality (RR = 0.09) and infection-related morbidity (RR = 0.41) compared to controls .

Table 2: Summary of Findings from Burn Patient Studies

| Outcome | Glutamine Group (n=166) | Control Group (n=162) | Relative Risk (RR) |

|---|---|---|---|

| Mortality Rate | 10% | 45% | 0.09 |

| Infection Rate | 15% | 37% | 0.41 |

Muscle Recovery Post-Exercise

Research indicates that L-glutamine supplementation post-exercise can reduce muscle damage and enhance recovery. A study involving Sprague-Dawley rats showed that post-exercise administration led to lower creatine kinase levels and improved blood parameters compared to pre-exercise supplementation .

Table 3: Effects of L-Glutamine on Muscle Recovery

| Group | CK-MM Levels (U/L) | RBC Count (x10^6/µL) | Platelet Count (x10^9/L) |

|---|---|---|---|

| Vehicle | Elevated | 5.2 | 165 |

| Prevention | Moderate | 5.0 | 110 |

| Treatment | Reduced | 6.5 | 275 |

属性

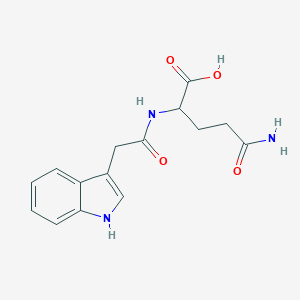

IUPAC Name |

2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044304 | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6899-04-3, 585-21-7, 56-85-9 | |

| Record name | Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the metabolism of DL-Glutamine in tumor cells?

A1: Research suggests that this compound metabolism might be disrupted in tumor cells treated with certain anti-tumor agents. Studies using sarkomycin on Yoshida ascites tumor cells showed that while the drug increased free glutamine levels in cells and ascitic fluid, it did not hinder the cells' ability to uptake and convert labeled this compound-2-14C to glutamic acid in vitro. [] This points to a potential intracellular origin of the accumulated glutamine and suggests sarkomycin may interfere with glutamine utilization rather than uptake or conversion. []

Q2: Are there differences in this compound levels between tumor cells growing in susceptible versus resistant hosts?

A2: Yes, studies on Yoshida ascites tumor cells in susceptible (J strain) and resistant (Wistar) rats revealed consistently higher levels of free glutamine in tumor cells grown in the resistant rats. [] This observation aligns with similar findings in mice bearing the C1498 leukemia, suggesting a potential link between altered glutamine metabolism and tumor resistance. []

Q3: Does this compound play a role in the immune response during allergic asthma?

A3: Research suggests a potential link between this compound and the regulation of T helper cell balance in allergic asthma. Studies on Guominkang formula, a traditional Chinese medicine, showed its efficacy in alleviating inflammation in an eosinophilic asthma mouse model. This effect was attributed to the modulation of Th1/2 and Treg/Th17 cell balance. [, ] Interestingly, metabolomic analysis identified this compound and L-Pyroglutamic acid as potential metabolic biomarkers associated with this immunomodulatory effect. [, ]

Q4: Is there a method to measure how substances interact with ethanol and affect behavior?

A5: Yes, a study describes a method using a continuous avoidance-type behavioral performance schedule in rats to assess the impact of test agents on ethanol-induced behavioral changes. [] The method quantifies the influence of a test agent on ethanol-treated rats' performance using a parameter called "rideouts," which represents the percentage of shocks not terminated. [] Interestingly, several amino acids, including this compound, showed significant rideout activity, suggesting their potential to modulate ethanol's effects on behavior. []

Q5: Can this compound be chemically synthesized?

A6: Yes, this compound can be synthesized chemically. One reported method utilizes a multi-step process starting from Phthalic anhydride and Glutamic acid, eventually leading to the formation of N-Phthalyl-DL-Glutamine. [] This synthesized compound can then be used for various research purposes, including studying its biological activity and potential applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。